4-[(4-Methylphenyl)sulfanyl]oxane
Description
4-[(4-Methylphenyl)sulfanyl]oxane is a sulfur-containing heterocyclic compound featuring an oxane (tetrahydropyran) ring substituted at the 4-position with a (4-methylphenyl)sulfanyl group. The compound is synthesized via nucleophilic substitution reactions, often in tetrahydrofuran (THF) as a solvent, with structural confirmation achieved through nuclear magnetic resonance (^1H NMR) and high-resolution mass spectrometry (HRMS) . Its molecular formula is C₁₂H₁₆OS (calculated molar mass: 208.32 g/mol), combining the hydrophobic aromatic 4-methylphenyl group with the polar oxane ring, resulting in unique physicochemical properties.
Properties
Molecular Formula |
C12H16OS |
|---|---|
Molecular Weight |
208.32 g/mol |
IUPAC Name |
4-(4-methylphenyl)sulfanyloxane |
InChI |
InChI=1S/C12H16OS/c1-10-2-4-11(5-3-10)14-12-6-8-13-9-7-12/h2-5,12H,6-9H2,1H3 |
InChI Key |
TWCQBBFLKDCKBX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SC2CCOCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Methylphenyl)sulfanyl]oxane typically involves the reaction of 4-methylthiophenol with an appropriate oxane derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of 4-[(4-Methylphenyl)sulfanyl]oxane may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Methylphenyl)sulfanyl]oxane can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfanyl group or to modify the oxane ring.
Substitution: The methylphenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Modified oxane derivatives or desulfurized products.
Substitution: Various substituted oxane derivatives depending on the reagents used.
Scientific Research Applications
4-[(4-Methylphenyl)sulfanyl]oxane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(4-Methylphenyl)sulfanyl]oxane involves its interaction with specific molecular targets. The sulfanyl group can form bonds with various biomolecules, potentially disrupting their normal function. The oxane ring may also interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below summarizes key structural and functional differences between 4-[(4-Methylphenyl)sulfanyl]oxane and analogous compounds:
| Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Functional Groups | Structural Features |
|---|---|---|---|---|
| 4-[(4-Methylphenyl)sulfanyl]oxane | C₁₂H₁₆OS | 208.32 | Oxane ring, aromatic sulfanyl | Tetrahedral sulfur, planar aromatic ring |
| 4-{2-[(4-Methylphenyl)sulfanyl]phenyl}piperidine | C₁₈H₂₁NS | 283.43 | Piperidine, aromatic sulfanyl | Bicyclic structure (aromatic + alicyclic) |
| 1-Methoxy-4-({(4-methoxyphenyl)sulfanylmethyl}sulfanyl)benzene | C₂₁H₂₀O₂S₂ | 376.51 | Bis-sulfanyl, methoxy | Propeller-shaped, C–H···π interactions |
| 4-[(Methylsulfanyl)methyl]oxane-4-carboxylic acid | C₈H₁₄O₃S | 190.26 | Carboxylic acid, methylsulfanyl | Branched chain, polar functional group |
Physicochemical Properties
- Solubility : The carboxylic acid derivative (C₈H₁₄O₃S) exhibits higher aqueous solubility due to its polar carboxyl group, whereas 4-[(4-Methylphenyl)sulfanyl]oxane is more lipophilic .
- Thermal Stability : The propeller-shaped bis-sulfanyl compound (C₂₁H₂₀O₂S₂) demonstrates enhanced crystallinity and stability due to C–H···π interactions, as observed in its crystal structure .
Pharmacological and Industrial Relevance
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